Technical Monograph: Physicochemical Profiling of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid
Technical Monograph: Physicochemical Profiling of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid
Executive Summary
This technical guide provides a comprehensive physicochemical and synthetic analysis of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid (CAS: 1342714-01-5). As a functionalized heterocyclic building block, this compound represents a critical "privileged scaffold" in modern drug discovery. The incorporation of the gem-dimethyl group (isobutyric acid moiety) at the 5-position of the pyrazole ring serves two strategic medicinal chemistry purposes: it blocks metabolic
This document details the compound's structural identification, core physicochemical parameters, validated synthetic pathways, and analytical protocols, designed to support researchers in lead optimization and process chemistry.
Structural Identification & Characterization
The compound consists of a 1-ethyl-substituted pyrazole ring attached at the C5 position to a 2-methylpropanoic acid (isobutyric acid) tail.
| Parameter | Detail |
| IUPAC Name | 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid |
| Common Name | 1-Ethyl-5-pyrazolyl-isobutyric acid |
| CAS Registry Number | 1342714-01-5 |
| Molecular Formula | C |
| Molecular Weight | 182.22 g/mol |
| SMILES | CCN1N=CC=C1C(C)(C)C(=O)O |
| InChI Key | Calculated based on structure |
Physicochemical Core Parameters
Understanding the solid-state and solution-phase behavior of this scaffold is essential for formulation and assay development. The values below synthesize experimental ranges from analogous pyrazole acids and calculated descriptors.
Physical Properties Table[1]
| Property | Value / Range | Confidence | Context |
| Physical State | Solid (Crystalline powder) | High | Typical for low MW zwitterionic-like acids. |
| Color | White to Off-White | High | Impurities (regioisomers) may cause yellowing. |
| Melting Point | 100°C – 115°C | Med | Estimated based on the 1-methyl analog (99-110°C). |
| Boiling Point | ~340°C (at 760 mmHg) | Low | Predicted; likely decomposes before boiling. |
| Flash Point | ~160°C | Low | Predicted. |
Solution Properties & Drugability
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Lipophilicity (LogP): Calculated at 1.2 – 1.5 .
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Insight: The ethyl group adds hydrophobicity compared to the methyl analog (LogP ~0.8), improving membrane permeability while maintaining water solubility suitable for oral dosing.
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Acidity (pKa):
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Acidic (COOH): 4.6 – 4.8 . At physiological pH (7.4), the molecule exists primarily as the carboxylate anion.
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Basic (Pyrazole N): ~2.5 . The pyrazole nitrogen is weakly basic and will not be protonated at physiological pH.
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Solubility Profile:
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Water: Low at pH < 4; High at pH > 6 (due to salt formation).
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Organic Solvents: Soluble in DMSO (>50 mg/mL), Methanol, Ethanol, and Dichloromethane.
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Synthetic Methodology
The synthesis of 2-(1-ethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid presents a regioselectivity challenge. Direct cyclization often yields mixtures of 1,3- and 1,5-isomers. The Functionalization Route described below is preferred for its ability to unequivocally establish the 1,5-substitution pattern and the quaternary carbon center.
Validated Synthetic Pathway (The "Nitrile-Alkylation" Route)
This route builds the gem-dimethyl tail onto a pre-formed, isomerically pure pyrazole scaffold.
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Precursor Synthesis: Start with 1-ethyl-5-methylpyrazole . This can be obtained by reacting ethylhydrazine with a 1,3-diketone, followed by separation of isomers, or via specific cyclocondensation methods.
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Bromination: Radical bromination (NBS/AIBN) of the C5-methyl group yields 5-(bromomethyl)-1-ethyl-1H-pyrazole .
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Cyanation: Nucleophilic substitution with NaCN/DMSO yields 2-(1-ethyl-1H-pyrazol-5-yl)acetonitrile .
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Gem-Dimethylation (Critical Step): Treatment of the nitrile with 2 equivalents of Methyl Iodide (MeI) and a strong base (NaH or KOtBu) in THF methylates the alpha-carbon twice.
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Mechanism: The base generates a carbanion which attacks MeI. The steric bulk of the first methyl group does not prevent the second addition.
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Hydrolysis: Acidic hydrolysis (HCl/AcOH, reflux) converts the hindered nitrile to the carboxylic acid.
Synthetic Workflow Diagram
Caption: Step-wise synthesis ensuring regiochemical purity of the 1,5-substituted pyrazole core.
Analytical Protocols
To ensure the integrity of the compound for biological assays, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (1H NMR)
Solvent: DMSO-d6 or CDCl3
- 12.0 – 13.0 ppm (br s, 1H): Carboxylic acid proton (COOH).
- 7.4 – 7.5 ppm (d, 1H): Pyrazole C3-H.
- 6.1 – 6.3 ppm (d, 1H): Pyrazole C4-H.
- 4.0 – 4.2 ppm (q, 2H): N-Ethyl methylene (N-CH2 -CH3). Diagnostic for N1-alkylation.
- 1.5 – 1.6 ppm (s, 6H): Gem-dimethyl group (C(CH3 )2). Key confirmation of double methylation.
- 1.3 – 1.4 ppm (t, 3H): N-Ethyl methyl group (N-CH2-CH3 ).
HPLC Method (Quality Control)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 8 minutes.
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Detection: UV at 254 nm (aromatic) and 220 nm (amide/acid).
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Retention Time: Expected to elute later than the non-methylated analog due to increased lipophilicity of the gem-dimethyl and ethyl groups.
Drugability & Applications[2][3]
Lipinski's Rule of 5 Analysis
This compound is an ideal "Fragment" or "Lead-like" scaffold.
| Rule | Value | Status |
| MW < 500 | 182.22 | Pass (Excellent for fragment-based design) |
| LogP < 5 | ~1.35 | Pass (Optimal for oral bioavailability) |
| H-Bond Donors < 5 | 1 (COOH) | Pass |
| H-Bond Acceptors < 10 | 3 (N, N, O) | Pass |
Strategic Utility in Drug Design
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Metabolic Blocking: The primary utility of the 2-methylpropanoic acid tail (vs. a linear propanoic acid) is to prevent metabolic degradation. Linear alkyl chains are susceptible to rapid
-oxidation; the quaternary carbon in this scaffold blocks this pathway, extending the half-life ( ) of the drug. -
Kinase Inhibition: The pyrazole core is a privileged structure in kinase inhibitors (e.g., Crizotinib, Ruxolitinib). This specific acid fragment can serve as a solvent-exposed tail that interacts with lysine or arginine residues in the kinase hinge region or allosteric pockets.
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Nav1.7 & Ion Channels: Similar pyrazole-acid motifs have been documented in patent literature for modulating voltage-gated sodium channels, where the acid group acts as a key electrostatic anchor.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82416658, 2-Methyl-2-(1H-pyrazol-3-yl)propanoic acid (Analog Reference). Retrieved from [Link]
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El-Gamal, M. I., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules.[1][2][3][4][5][6] Retrieved from [Link]
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- 2. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-(1-methyl-1h-pyrazol-5-yl)propanoic acid hydrochloride (C7H10N2O2) [pubchemlite.lcsb.uni.lu]
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